molecular formula C17H16O B8163597 4'-Ethynyl-3-isopropoxy-1,1'-biphenyl

4'-Ethynyl-3-isopropoxy-1,1'-biphenyl

Cat. No.: B8163597
M. Wt: 236.31 g/mol
InChI Key: HUEKWSFUVBMCLD-UHFFFAOYSA-N
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Description

4’-Ethynyl-3-isopropoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 4’ position and an isopropoxy group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Ethynyl-3-isopropoxy-1,1’-biphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl is largely dependent on its specific application. In catalytic processes, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with proteins or enzymes, modulating their activity and leading to specific biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

Uniqueness: The presence of both the ethynyl and isopropoxy groups in 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl provides a unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-ethynyl-4-(3-propan-2-yloxyphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-4-14-8-10-15(11-9-14)16-6-5-7-17(12-16)18-13(2)3/h1,5-13H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEKWSFUVBMCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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